
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole, also known as MK-677, is a non-peptide growth hormone secretagogue. It stimulates the release of growth hormone by mimicking the action of ghrelin, a hormone that stimulates appetite and growth hormone secretion. MK-677 has gained attention in the scientific community due to its potential for treating growth hormone deficiency, muscle wasting, and osteoporosis.
Mecanismo De Acción
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole works by binding to the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the production of insulin-like growth factor-1 (IGF-1), a hormone that promotes growth and development.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass and decrease fat mass in both animal and human studies. It also improves bone mineral density and bone turnover. In addition, this compound has been found to improve sleep quality and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole in lab experiments is its ability to stimulate growth hormone release without the need for injections. This makes it a more convenient and less invasive method for studying the effects of growth hormone. However, one limitation is that this compound may not fully replicate the effects of endogenous growth hormone, as it only stimulates the release of growth hormone and does not affect other hormones that are released in response to growth hormone.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole. One area of interest is its potential for treating age-related muscle wasting and osteoporosis. Another area of interest is its potential for improving cognitive function in elderly individuals. Additionally, there is interest in exploring the use of this compound in combination with other therapies for treating growth hormone deficiency and other conditions.
Métodos De Síntesis
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole is synthesized through a series of chemical reactions involving cyclopentanone, hydrazine, and chloromethyl methyl ether. The final product is purified through recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
4-chloro-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied in animal models and human clinical trials. In animal studies, this compound has been shown to increase growth hormone levels, muscle mass, and bone density. In human trials, this compound has been found to increase growth hormone levels, improve body composition, and increase bone turnover.
Propiedades
IUPAC Name |
4-chloro-1-cyclopentyl-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-14-7-10-9(11)6-13(12-10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITPIDBJQGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Cl)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)
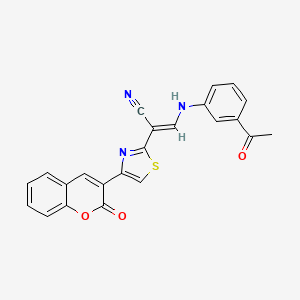
![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)
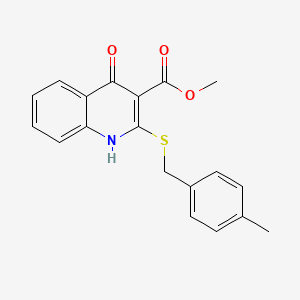
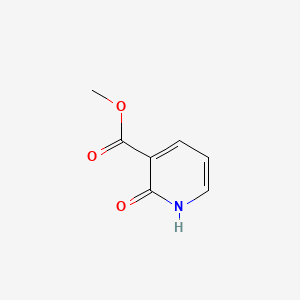
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)
![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)

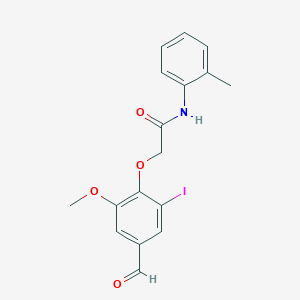
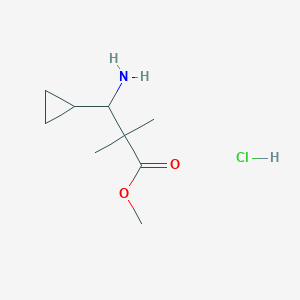
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)
